3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid
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Overview
Description
3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups. The chromen-2-one moiety is known for its diverse biological activities and is commonly found in natural products and synthetic pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with appropriate acyl chlorides in the presence of a base such as triethylamine . The resulting intermediate is then subjected to further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromen-2-one core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying enzyme activities and as a fluorescent marker in biological assays.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various biological effects . Additionally, the compound can modulate reactive oxygen species levels, contributing to its antioxidant activity.
Comparison with Similar Compounds
Similar Compounds
Coumethoxystrobin: A strobilurin fungicide with a similar chromen-2-one core.
7-(Diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: A derivative with different substituents on the chromen-2-one core.
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Another chromen-2-one derivative with distinct functional groups.
Uniqueness
3-{[2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)acetyl]amino}propanoic acid stands out due to its specific combination of functional groups, which confer unique biological activities and synthetic versatility. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H20N2O7 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[[2-[[2-(3,4-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C18H20N2O7/c1-10-11(2)18(25)27-14-7-12(3-4-13(10)14)26-9-16(22)20-8-15(21)19-6-5-17(23)24/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,21)(H,20,22)(H,23,24) |
InChI Key |
NTEWGLXRBFBJTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCC(=O)NCCC(=O)O)C |
Origin of Product |
United States |
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